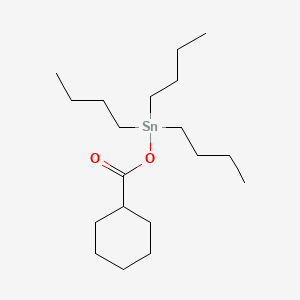Tributyltin cyclohexanecarboxylate
CAS No.: 2669-35-4
Cat. No.: VC16119998
Molecular Formula: C19H38O2Sn
Molecular Weight: 417.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2669-35-4 |
|---|---|
| Molecular Formula | C19H38O2Sn |
| Molecular Weight | 417.2 g/mol |
| IUPAC Name | tributylstannyl cyclohexanecarboxylate |
| Standard InChI | InChI=1S/C7H12O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
| Standard InChI Key | WLTLHQPSODSFJU-UHFFFAOYSA-M |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)OC(=O)C1CCCCC1 |
Introduction
Chemical Identity and Structural Characteristics
Tributyltin cyclohexanecarboxylate (CAS: 2669-35-4) is an organotin compound with the molecular formula C₁₉H₃₈O₂Sn and a molecular weight of 417.26 g/mol . Structurally, it consists of a central tin atom bonded to three butyl groups and a cyclohexanecarboxylate group (Figure 1). The compound is classified under the broader category of tributyltin (TBT) derivatives, which are known for their biocidal properties and environmental persistence .
Key Synonyms:
-
Cyclohexanecarboxylic acid, tributylstannyl ester
-
((Cyclohexylcarbonyl)oxy)tributylstannane
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 310.3°C at 760 mmHg | |
| Log K<sub>ow</sub> | 3.19–3.84 (estimated) | |
| Water Solubility | Low (typical of TBT compounds) | |
| Storage Conditions | Sealed in dry, room temperature |
Synthesis and Reactivity
Tributyltin cyclohexanecarboxylate is synthesized via esterification reactions between tributyltin hydroxide and cyclohexanecarboxylic acid. Recent studies highlight its role in radical-mediated transformations:
-
Hydrogenation Reactions: Reacts with tributyltin hydride (HSn(n-Bu)₃) to yield hydrogenated products, showcasing selectivity at the ipso-carbon of the five-membered ring .
-
Decarboxylative Halogenation: Barton and co-workers demonstrated its utility in generating alkyl halides via free radical pathways .
Mechanistic Insight:
The compound’s reactivity is governed by its open-shell singlet diradical character, with spin density distribution dictating site selectivity . Theoretical calculations confirm that steric hindrance and electronic factors balance to control reaction outcomes .
Applications in Industrial and Research Contexts
Biocidal Uses
Historically, TBT compounds were widely used in antifouling paints for marine vessels . Though banned due to environmental toxicity, tributyltin cyclohexanecarboxylate may still serve niche roles in:
-
PVC Stabilization: As a heat stabilizer in polymer production .
-
Catalysis: Facilitating radical reactions in organic synthesis .
Laboratory Research
-
Radical Initiation: Employed with azo compounds (e.g., AIBN) for C–C bond formation .
-
Material Science: Functionalized derivatives are explored for electronic applications due to ambipolar charge transport .
Toxicity and Health Hazards
Acute and Chronic Effects
-
Acute Toxicity: LD₅₀ (intravenous, mouse) = 18 mg/kg . Symptoms include neurotoxicity and respiratory paralysis .
-
Reproductive Toxicity: Classified as Category 1B under EU regulations, indicating potential harm to fertility and fetal development .
Table 2: Occupational Exposure Limits
| Agency | Exposure Limit (Sn) | Basis |
|---|---|---|
| OSHA | 0.1 mg/m³ (TWA) | General Industry |
| ACGIH | 0.1 mg/m³ (TWA) | Threshold Limit Value |
Environmental Impact
-
Bioaccumulation: High lipid solubility leads to biomagnification in marine ecosystems .
-
Ecotoxicity: LC₅₀ (rainbow trout) = 0.0029 mg/L, highlighting extreme aquatic toxicity .
Regulatory Status and Mitigation Strategies
Global Regulations
-
Marine Ban: Prohibited in antifouling paints under the International Maritime Organization’s 2008 convention .
-
Restricted Use: Permitted only in closed-loop industrial systems to prevent environmental release .
Future Perspectives
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume